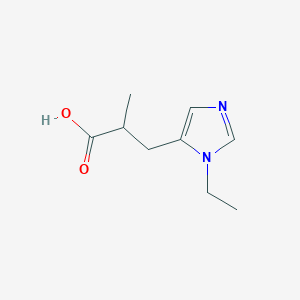
3-(1-Ethyl-1h-imidazol-5-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-imidazole with a suitable alkylating agent to introduce the propanoic acid moiety. The reaction conditions typically involve the use of a base such as triethylamine and solvents like tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for serotonin receptors, particularly the 5-HT7 receptor . This interaction involves the formation of halogen bonds with the receptor, leading to modulation of neurotransmitter activity.
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid
- 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features and its high selectivity for serotonin receptors. This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-(3-ethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-10-5-8(11)4-7(2)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
CXPVUBSTFHVFTO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)

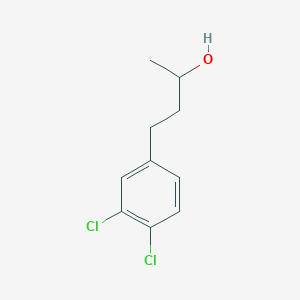
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)

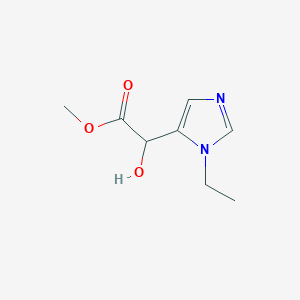
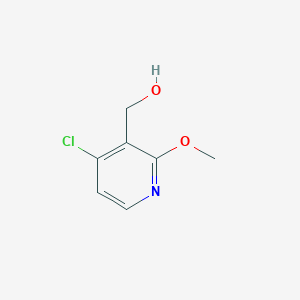
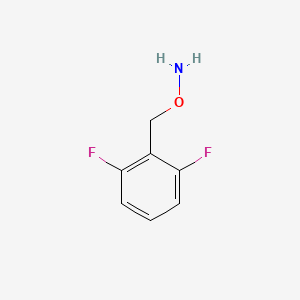
![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)

![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)


